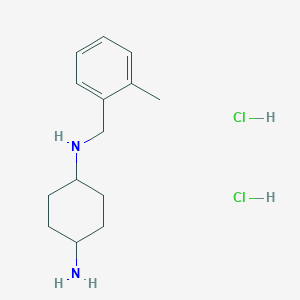

(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride

CAS No.: 1286273-48-0

Cat. No.: VC4178048

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286273-48-0 |

|---|---|

| Molecular Formula | C14H24Cl2N2 |

| Molecular Weight | 291.26 |

| IUPAC Name | 4-N-[(2-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H |

| Standard InChI Key | RTROBADKOPPHPA-MXPSUWBQSA-N |

| SMILES | CC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₄H₂₄Cl₂N₂, with a molecular weight of 291.26 g/mol . Its IUPAC name, 4-N-[(2-methylphenyl)methyl]cyclohexane-1,4-diamine dihydrochloride, reflects its trans-configuration at the cyclohexane ring’s 1 and 4 positions. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 1286273-48-0 | |

| SMILES | CC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl | |

| InChIKey | RTROBADKOPPHPA-MXPSUWBQSA-N | |

| Solubility | Not fully characterized |

The stereochemistry (1R*,4R*) is critical for its interactions with chiral biological targets, such as enzymes and receptors . The 2-methylbenzyl group enhances lipophilicity, potentially improving membrane permeability compared to simpler diamines .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting from 4-methylcyclohexene or related precursors . A representative pathway includes:

-

Epoxidation: 4-Methylcyclohexene is treated with hydrogen peroxide and formic acid to form a vicinal trans-diol .

-

Mesylation: Conversion to a mesylate using methanesulfonyl chloride .

-

Azide Formation: Substitution with sodium azide yields 4-methyl-trans-1,2-cyclohexanediazide .

-

Reduction: Catalytic hydrogenation (e.g., Lindlar’s catalyst) reduces the azide to the diamine .

-

Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt .

Chiral resolution via recrystallization with tartaric acid derivatives ensures enantiomeric purity . Recent patents describe analogous methods for structurally related diamines, emphasizing the importance of stereochemical control in optimizing biological activity .

Biological Applications and Mechanisms

Neurological Targets

Structural analogs of this compound have shown affinity for sigma-1 and NMDA receptors, implicating potential roles in neurodegenerative disease therapy . For instance, N1-(5-chloropyridin-2-yl) derivatives modulated glutamate release in rodent models, suggesting anticonvulsant or neuroprotective effects .

| Supplier | Purity | Price (USD) | Country |

|---|---|---|---|

| Kishida Chemical Co. | >95% | $14,000/100 mg | Japan |

| ChemShuttle, Inc. | >90% | $548/1 g | China |

| Aikon International | >90% | Inquiry-based | China |

Prices reflect its status as a specialty chemical for drug discovery .

Future Directions and Challenges

Research Gaps

-

Pharmacokinetics: Absorption, distribution, and metabolism studies are needed to validate therapeutic potential.

-

Target Identification: High-throughput screening could elucidate novel biological targets beyond oncology .

-

Scalable Synthesis: Current methods require optimization for industrial-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume